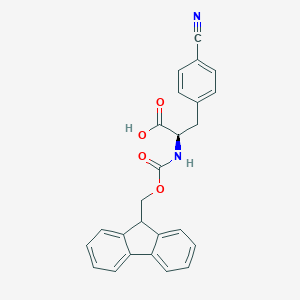

Fmoc-D-Phe(4-CN)-OH

Descripción

Evolution of Non-Canonical Amino Acid Integration in Biological Systems

The ability to integrate non-canonical amino acids (ncAAs) into biological systems represents a significant achievement in synthetic biology and protein engineering. wiley.comportlandpress.com Historically, researchers sought ways to expand the chemical repertoire of proteins beyond what nature provided. portlandpress.com Early methods included auxotrophic approaches, where synthetic analogues of natural amino acids were supplied to bacteria and incorporated in place of their natural counterparts, though this lacked precision. portlandpress.com

A major breakthrough came with the development of techniques to reprogram the cellular protein synthesis machinery. portlandpress.com Scientists learned to "hijack" existing codons, most commonly the amber stop codon (UAG), which is the least frequently used in many genomes. portlandpress.comnih.gov This process, known as stop codon suppression, involves creating an orthogonal translation system (OTS). nih.gov An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). frontiersin.org This aaRS/tRNA pair is designed to be "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs and recognizes only the unnatural amino acid and the repurposed codon. portlandpress.comacs.org

The pioneering work of Peter G. Schultz and his colleagues was instrumental in developing these components, enabling the site-specific incorporation of UAAs into proteins in response to the UAG codon in organisms like E. coli. portlandpress.cominteresjournals.org This tour de force of genetic and protein engineering has since been refined and expanded. portlandpress.com Over the past two decades, this methodology has allowed for the successful integration of more than 150 different UAAs into proteins within bacteria, yeast, and even mammalian cells. interesjournals.org More recent advancements include the creation of synthetic organisms with genomes where all instances of a specific codon have been removed, freeing it up for the exclusive incorporation of a UAA. portlandpress.com These evolutionary strides have transformed our ability to produce tailor-made proteins with novel functions. nih.gov

Significance of Unnatural Amino Acids as Molecular Probes and Building Blocks

Unnatural amino acids are indispensable tools in modern biochemistry, serving as sophisticated molecular probes and versatile building blocks. sigmaaldrich.com Their unique structures allow for the introduction of chemical handles, spectroscopic reporters, and other functionalities directly into proteins with high precision. interesjournals.orgpku.edu.cn This capability enables researchers to study complex biological processes, such as protein folding, protein-protein interactions, and signal transduction, in ways that are not possible with the 20 canonical amino acids alone. umk.plnih.gov

As probes, UAAs can contain fluorescent groups for real-time imaging in living cells, photo-crosslinkers to trap transient protein interactions, or heavy atoms to aid in protein structure determination. umk.plbiosynth.com Because they can be incorporated site-specifically and are often small, they are less likely to disrupt the native structure and function of the protein being studied compared to larger, externally added labels. pku.edu.cn The ability to introduce functionalities like keto groups, azides, or alkynes provides a platform for bio-orthogonal chemistry, allowing proteins to be selectively modified with other molecules, such as polymers or drugs. umk.plresearchgate.net

In the field of protein engineering, the site-specific incorporation of UAAs has emerged as a powerful molecular tool for creating proteins with new or enhanced properties. rsc.orginteresjournals.orgnih.gov This technique allows for the introduction of chemical functionalities not found in nature, thereby expanding the functional capabilities of proteins far beyond what is achievable through the substitution of one natural amino acid for another. interesjournals.orgresearchgate.net Researchers can design and evolve enzymes with improved stability, altered substrate specificity, and novel catalytic activities. researchgate.netnih.gov

Directed evolution, a process that mimics natural selection in the laboratory to evolve proteins with desired traits, has been powerfully combined with UAA mutagenesis. nih.gov By introducing UAAs, scientists can create proteins with novel compositions and functions. nih.gov For instance, incorporating metal-chelating UAAs can lead to the creation of artificial metalloenzymes with unique catalytic abilities. wiley.comnih.gov Furthermore, making an essential protein's function dependent on the presence of a UAA can create a powerful selection pressure, driving the evolution of variants with specific desired characteristics. nih.gov This synergy between rational design, UAA incorporation, and directed evolution is accelerating the development of biocatalysts and therapeutic proteins with tailored functions. nih.govnih.gov

Unnatural amino acids play a crucial and expanding role in drug discovery and development, particularly in the creation of peptide-based therapeutics. nih.gov Natural peptides often have limitations as drugs due to their rapid degradation by enzymes in the body and poor bioavailability. The incorporation of UAAs can dramatically enhance the stability of peptide drugs by making them resistant to enzymatic digestion. This increased stability can lead to a longer half-life in the body, improving the drug's therapeutic potential. biopharmaspec.com

Beyond stability, UAAs are used to optimize the activity, selectivity, and targeting of drug molecules. By introducing specific functional groups, researchers can enhance a drug's binding affinity for its target receptor, leading to greater potency and reduced off-target effects. sigmaaldrich.com For example, modifying opioid peptides with UAAs has been explored to create painkillers with fewer side effects. biosynth.com UAAs are also key components in the design of peptide-drug conjugates (PDCs), where they can serve as stable linkers to attach a potent drug payload to a targeting peptide, enabling direct delivery to diseased cells. biosynth.com With over 100 FDA-approved drugs already containing UAA or modified amino acid residues, their impact on creating safer and more effective medicines is well-established. biosynth.com

Overview of Fmoc-4-cyano-D-phenylalanine as a D-Amino Acid Derivative

Fmoc-4-cyano-D-phenylalanine is a synthetically modified amino acid derivative that serves as a valuable building block in peptide chemistry. chemimpex.com It belongs to the broad class of unnatural amino acids and is specifically designed for use in solid-phase peptide synthesis (SPPS). chemimpex.com The compound features three key components: a D-phenylalanine core, a cyano (-CN) group attached to the phenyl ring, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. chemimpex.com This combination of features makes it a versatile tool for introducing specific structural and functional properties into synthetic peptides. chemimpex.com The cyano group can act as a bio-orthogonal handle for further chemical modifications, while the D-configuration provides stereochemical stability. peptide.com

Fmoc-4-cyano-D-phenylalanine is a derivative of D-phenylalanine, an enantiomer of the natural amino acid L-phenylalanine. Its structure consists of the D-phenylalanine backbone where the para-position (position 4) of the phenyl ring is substituted with a nitrile (cyano) group. The alpha-amino group is protected by the Fmoc group, which is standard in many peptide synthesis strategies. chemimpex.com

The systematic IUPAC name for this compound is (2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. nih.gov It is also commonly referred to by several synonyms, including Fmoc-D-Phe(4-CN)-OH, N-Fmoc-4-cyano-D-phenylalanine, and Fmoc-D-4-cyanophenylalanine. peptide.comnih.govsigmaaldrich.com The presence of the cyano group makes it a unique member of the D-phenylalanine family, offering a reactive site for further chemical elaboration after its incorporation into a peptide chain. peptide.com

| Property | Value |

|---|---|

| IUPAC Name | (2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov |

| Molecular Formula | C₂₅H₂₀N₂O₄ sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 412.44 g/mol sigmaaldrich.comsynquestlabs.com |

| CAS Number | 205526-34-7 sigmaaldrich.comsynquestlabs.com |

| Appearance | White solid chemimpex.com |

| Key Functional Groups | Fmoc protecting group, Cyano group, D-amino acid configuration chemimpex.com |

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers. jpt.comunacademy.com These forms are designated as L (levo) and D (dextro) based on the spatial arrangement of the groups around the central alpha-carbon. jpt.com In nature, proteins are almost exclusively composed of L-amino acids. biopharmaspec.comjpt.com The stereochemistry of an amino acid is critical as it dictates how it interacts with other chiral molecules in a biological system, such as enzymes and receptors, which are highly stereospecific. jpt.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-34-7 | |

| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Fmoc 4 Cyano D Phenylalanine and Its Derivatives

Strategies for the Synthesis of 4-Cyanophenylalanine Precursors

The creation of the core 4-cyanophenylalanine structure necessitates strategic introduction of the cyano group onto the phenyl ring and the establishment of the desired D-enantiomer.

The introduction of a nitrile (-CN) group onto the aromatic ring of a phenylalanine precursor is a critical transformation that can be achieved through several established organometallic reactions. The choice of method often depends on the starting material, which is typically a halogenated or amino-substituted phenylalanine derivative.

Rosenmund–von Braun Reaction: This reaction facilitates the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide (CuCN). wikipedia.orgsynarchive.com For the synthesis of a 4-cyanophenylalanine precursor, this would typically involve starting with 4-bromo-D-phenylalanine. The classical Rosenmund–von Braun procedure often requires high temperatures (150–250 °C), which can be incompatible with sensitive functional groups. thieme-connect.de However, modern modifications have improved the reaction's utility. For instance, the use of L-proline as an additive has been shown to promote the reaction at lower temperatures (80–120 °C) in a solvent like DMF, making it a more viable option for complex molecules. thieme-connect.de

Sandmeyer Reaction: A cornerstone of aromatic chemistry, the Sandmeyer reaction can convert an aryl diazonium salt into an aryl nitrile. This process would begin with a 4-amino-D-phenylalanine precursor. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The subsequent addition of a copper(I) cyanide solution replaces the diazonium group with a nitrile. Catalytic versions of the Sandmeyer cyanation have also been developed to improve efficiency and safety. researchgate.net

These methods provide robust pathways to install the necessary cyano functionality on the phenylalanine scaffold.

| Cyanation Method | Starting Material Precursor | Key Reagents | Typical Conditions | Reference |

| Rosenmund–von Braun | 4-Bromo-D-phenylalanine | Copper(I) cyanide (CuCN) | High temperature (150-250°C); or 80-120°C with L-proline | wikipedia.orgsynarchive.comthieme-connect.de |

| Sandmeyer Reaction | 4-Amino-D-phenylalanine | 1. NaNO₂ / HCl (to form diazonium salt) 2. CuCN | Low temperature (0-5°C) for diazotization | researchgate.net |

Achieving the correct D-stereoisomer is paramount. While classical resolution of a racemic mixture can be employed, modern synthetic chemistry favors more efficient enantioselective methods that directly produce the desired enantiomer in high purity.

Biocatalytic and Chemoenzymatic Methods: Enzymes offer unparalleled stereoselectivity for the synthesis of chiral molecules like D-amino acids. Multi-enzymatic cascade processes have been developed to produce substituted D-phenylalanines with high yield and excellent optical purity from inexpensive starting materials like cinnamic acids. nih.govcnpereading.com One such approach couples the amination of a cinnamic acid derivative catalyzed by a Phenylalanine Ammonia Lyase (PAL) with a chemoenzymatic deracemization process. nih.gov Another strategy involves the stereoinversion of L-phenylalanine derivatives. This can be accomplished using a cascade of an L-amino acid deaminase (to convert the L-amino acid to the corresponding α-keto acid) followed by a stereoselective reductive amination catalyzed by an engineered D-amino acid dehydrogenase or a D-selective aminotransferase. mdpi.comacs.org These enzymatic methods can achieve high enantiomeric excess (ee), often exceeding 99%. mdpi.com

Chiral Phase-Transfer Catalysis: Asymmetric synthesis using chiral phase-transfer catalysts provides a powerful chemical route to enantiomerically enriched amino acids. organic-chemistry.orgnih.govresearchgate.net The O'Donnell amino acid synthesis, for example, involves the alkylation of a glycine-derived Schiff base under biphasic conditions. organic-chemistry.org By using a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids, the alkylation can be directed to produce one enantiomer preferentially. organic-chemistry.org For the synthesis of a D-phenylalanine scaffold, a protected glycine (B1666218) imine would be alkylated with a suitable benzyl (B1604629) halide (e.g., 4-cyanobenzyl bromide) in the presence of the appropriate chiral catalyst to yield the D-configured product. nih.govnih.gov

Fmoc Protection Strategies in Unnatural Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly the solid-phase peptide synthesis (SPPS) methodology. wikipedia.orgaltabioscience.com Its base-lability and stability to acid allow for a highly selective and efficient process.

The introduction and removal of the Fmoc group are well-defined chemical processes.

Fmoc Group Introduction: The Fmoc group is typically introduced by reacting the free amino group of the amino acid with an activated 9-fluorenylmethyl carbonate derivative under basic conditions. scielo.br The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.brtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred due to its greater stability and lower propensity to cause the formation of undesired dipeptide byproducts during the reaction. total-synthesis.com

| Reagent | Typical Conditions | Notes | Reference |

| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃, dioxane/H₂O) or anhydrous (e.g., pyridine, CH₂Cl₂) | Highly reactive, sensitive to moisture. | total-synthesis.com |

| Fmoc-OSu | Basic conditions (e.g., NaHCO₃, DMF) | More stable than Fmoc-Cl, reduces side reactions. | wikipedia.orgtotal-synthesis.comgoogle.com |

Fmoc Group Cleavage: The defining feature of the Fmoc group is its lability to bases. wikipedia.org Cleavage is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com The mechanism is a base-catalyzed β-elimination (E1cB-type). The base abstracts the relatively acidic proton on the 9-position of the fluorene (B118485) ring system. total-synthesis.comnih.gov This leads to a β-elimination that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. altabioscience.comnih.gov The excess secondary amine in the cleavage solution then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion. altabioscience.comspringernature.com

The utility of the Fmoc group is greatly enhanced by its compatibility with other protecting groups in what is known as an orthogonal protection strategy. peptide.com Orthogonality means that two or more different classes of protecting groups can be removed selectively under distinct chemical conditions without affecting the others. iris-biotech.de

The most widely used orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.dersc.org In this approach:

The temporary Nα-amino protecting group is the base-labile Fmoc group.

Permanent side-chain protecting groups are acid-labile , typically based on the tert-butyl (tBu) or trityl (Trt) moieties. peptide.comnih.gov

This orthogonality is crucial for peptide synthesis. During each cycle of chain elongation, only the Nα-Fmoc group is removed with piperidine, leaving the acid-labile side-chain protecting groups intact. altabioscience.com At the end of the entire synthesis, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the completed peptide from the solid support resin and remove all the side-chain protecting groups. altabioscience.comiris-biotech.de This selective deprotection is a significant advantage over older methods, such as the Boc/Bzl strategy, which is not truly orthogonal as both protecting groups are removed by acid, albeit of different strengths. peptide.comiris-biotech.de

| Protecting Group | Class / Lability | Typical Cleavage Reagent | Use in Fmoc/tBu Strategy | Reference |

| Fmoc | Base-Labile | 20% Piperidine in DMF | Nα-amino protection (temporary) | wikipedia.orgiris-biotech.de |

| Boc (tert-butyloxycarbonyl) | Acid-Labile | Trifluoroacetic Acid (TFA) | Side-chain protection (e.g., Lys, Trp) | altabioscience.com |

| tBu (tert-butyl) | Acid-Labile | Trifluoroacetic Acid (TFA) | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) | iris-biotech.de |

| Trt (trityl) | Acid-Labile | Trifluoroacetic Acid (TFA) | Side-chain protection (e.g., Asn, Gln, His) | nih.gov |

| Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Acid-Labile | Trifluoroacetic Acid (TFA) | Side-chain protection (e.g., Arg) | nih.gov |

Advanced Synthetic Routes for Fmoc-4-cyano-D-phenylalanine

An advanced and efficient synthesis of Fmoc-4-cyano-D-phenylalanine would integrate a highly enantioselective step early in the sequence to avoid resolution and maximize yield. A plausible route can be modeled on reported efficient syntheses of the L-enantiomer, substituting the chiral catalyst or enzyme to achieve the D-configuration. nih.gov

A likely two-step asymmetric synthesis followed by Fmoc protection would proceed as follows:

Enantioselective Alkylation: The synthesis would begin with the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. A benzophenone (B1666685) imine of glycine tert-butyl ester serves as a practical glycine enolate equivalent. This substrate is reacted with 4-cyanobenzyl bromide under biphasic conditions (e.g., toluene (B28343) and aqueous KOH) in the presence of a chiral phase-transfer catalyst designed to induce D-stereochemistry. This step directly forms the carbon skeleton and sets the crucial stereocenter, yielding D-4-cyano-N-(diphenylmethylene)phenylalanine tert-butyl ester with high enantiomeric purity. nih.gov

Deprotection of the Ester and Imine: The resulting intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). nih.gov This single step simultaneously cleaves the tert-butyl ester to reveal the carboxylic acid and hydrolyzes the benzophenone imine to unmask the primary α-amino group, yielding D-4-cyanophenylalanine. This method is highly efficient, often proceeding in high yield without the need for chromatographic purification. nih.govnih.gov

Fmoc Protection: The final step is the protection of the newly formed D-4-cyanophenylalanine. The crude amino acid is dissolved in a suitable solvent system (e.g., aqueous dioxane or DMF) and reacted with Fmoc-OSu in the presence of a mild base like sodium bicarbonate to afford the final product, Fmoc-4-cyano-D-phenylalanine.

This approach is advantageous as it is operationally simple, scalable, and establishes the key stereocenter with high fidelity early in the synthesis, making it an advanced and practical route to the target compound.

Optimization of Reaction Conditions for Yield and Purity

The efficient synthesis of Fmoc-4-cyano-D-phenylalanine relies heavily on the optimization of reaction parameters to maximize yield and ensure high purity, thereby minimizing the need for extensive chromatographic purification. A common and effective strategy is the asymmetric alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 4-(bromomethyl)benzonitrile. nih.govnih.gov

The success of this synthesis hinges on several key factors:

Catalyst Selection: Chiral phase-transfer catalysts are crucial for inducing asymmetry. Quaternary cinchona alkaloids, particularly pseudoenantiomeric pairs like derivatives of cinchonine (B1669041) and cinchonidine, are highly effective. nih.gov The choice of catalyst directly influences the enantiomeric excess (ee) of the final product. For instance, an (S)-configured catalyst would be selected to produce the desired (R)-configured D-amino acid.

Solvent System: The reaction is typically performed in a biphasic system, often consisting of an organic solvent like toluene or dichloromethane and an aqueous alkaline solution (e.g., 50% KOH). The choice of organic solvent can impact reaction rates and yields.

Reaction Time and Temperature: These parameters must be carefully controlled to ensure the reaction goes to completion while minimizing the formation of side products. Reactions are often run at ambient temperature overnight to achieve a balance between reaction rate and selectivity. nih.gov

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Glycine Equivalent | N-(diphenylmethylene)glycine tert-butyl ester | Provides the amino acid backbone; protecting groups allow for α-carbon alkylation. | nih.govnih.gov |

| Alkylating Agent | 4-(bromomethyl)benzonitrile | Introduces the 4-cyanobenzyl side chain. | nih.gov |

| Catalyst | Chiral Phase-Transfer Catalyst (e.g., (S)-Maruoka catalyst or Cinchona alkaloid derivative) | Induces stereoselectivity to yield the D-enantiomer. | nih.govnih.gov |

| Solvent System | Toluene / 50% aq. KOH | Biphasic system facilitating the phase-transfer catalysis. | nih.gov |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) / aq. HCl | Removes the tert-butyl ester and imine protecting groups to yield the free amino acid. | nih.gov |

Stereocontrol in the Synthesis of Fmoc-4-cyano-D-phenylalanine

Achieving the correct stereochemistry is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. The synthesis of the D-enantiomer of 4-cyanophenylalanine can be accomplished through several stereocontrolled methods.

Asymmetric Phase-Transfer Catalysis: This is a powerful method for establishing the desired stereocenter. By using N-protected glycine derivatives, the α-carbon can be deprotonated and subsequently alkylated. The stereochemical outcome is directed by a chiral phase-transfer catalyst. A key advantage of this approach is the availability of pseudoenantiomeric catalysts derived from cinchona alkaloids. For example, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide can be used to synthesize (S)-amino acids, while its pseudoenantiomer, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, yields the corresponding (R)-amino acids, which includes D-phenylalanine derivatives. nih.gov This dual-catalyst system provides reliable access to either enantiomer with high enantiomeric excess.

Biocatalytic Methods: Enzymatic routes offer an alternative with exceptional stereoselectivity. One such approach is the stereoinversion of a readily available L-amino acid precursor. A cascade reaction can be designed using two enzymes: an L-amino acid deaminase to convert an L-phenylalanine derivative into its corresponding α-keto acid, followed by a stereoselective reductive amination using an engineered D-amino acid dehydrogenase to produce the target D-amino acid. rsc.org These biocatalytic systems can achieve quantitative yields and an enantiomeric excess greater than 99%. rsc.orgnih.gov Another enzymatic strategy employs Phenylalanine Ammonia Lyases (PALs) in a cascade process to convert cinnamic acids into optically pure D-phenylalanine derivatives. nih.gov

The final Fmoc protection of the D-amino acid is typically a straightforward procedure that does not affect the established stereocenter.

Derivatization and Post-Synthetic Modification of the Cyano Group

The cyano group on the phenyl ring of Fmoc-4-cyano-D-phenylalanine is not merely a passive structural element; it is a versatile functional group that can be chemically transformed into other moieties, significantly expanding the utility of this unnatural amino acid in peptide and medicinal chemistry.

Conversion to Tetrazolyl Derivatives

The cyano group can be readily converted into a 5-substituted-1H-tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.

The reaction is typically facilitated by a Lewis acid or an ammonium (B1175870) salt. Common reagents include:

Zinc bromide (ZnBr₂)

Zinc chloride (ZnCl₂)

Ammonium chloride (NH₄Cl)

Trialkyltin azides (though less favored due to toxicity)

The Lewis acid activates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide ion. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This transformation can be performed on the protected amino acid before its incorporation into a peptide, allowing for the synthesis of peptides containing a 4-(1H-tetrazol-5-yl)-D-phenylalanine residue.

| Reagent System | Solvent | General Conditions | Purpose of Additive |

|---|---|---|---|

| NaN₃ / ZnBr₂ | DMF / H₂O | Heating (e.g., 120 °C) | Lewis acid activation of the nitrile group. |

| NaN₃ / NH₄Cl | DMF | Heating (e.g., 100-120 °C) | In situ generation of hydrazoic acid (HN₃). |

| NaN₃ / Triethylamine HCl | Toluene | Heating | Provides an acidic proton source. |

Exploration of Bioorthogonal Transformations (e.g., Click Chemistry)

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.org While the phenylacetonitrile (B145931) moiety of 4-cyano-D-phenylalanine is not a classic bioorthogonal handle like an azide or alkyne, the nitrile group can participate in specific, highly selective reactions, making it a target for bioorthogonal strategies.

Nitrile-Based Click Reactions: Certain heteroaromatic nitriles, such as 2-cyanobenzothiazole (CBT), undergo a rapid and selective "click" condensation with molecules containing a 1,2-aminothiol group, such as an N-terminal cysteine residue in a peptide or protein. acs.orgnih.goviris-biotech.de This reaction, inspired by the biosynthesis of luciferin (B1168401) in fireflies, proceeds under physiological conditions without a catalyst and results in a stable thiazoline (B8809763) product. iris-biotech.de While the reactivity of the cyano group in 4-cyanophenylalanine is lower than in activated systems like CBT, this demonstrates the potential of nitriles to act as bioorthogonal reaction partners.

1,3-Dipolar Cycloadditions: The cyano group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. More commonly, the nitrile itself is a precursor to a 1,3-dipole. For example, tetrazoles can be photoactivated to release dinitrogen and form highly reactive nitrile imines. nih.govrsc.org These nitrile imines can then rapidly react with a dipolarophile (e.g., an alkene) in a bioorthogonal manner. rsc.org Alternatively, other functional groups can be converted into nitrile oxides, which then undergo cycloaddition with alkynes. acs.orgwikipedia.org This nitrile oxide-alkyne cycloaddition is orthogonal to the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for multiple, distinct labeling events within the same biological system. acs.org The incorporation of Fmoc-4-cyano-D-phenylalanine provides a latent functional handle that could be exploited in such advanced, multicomponent labeling strategies. Recently, copper-catalyzed click processes that merge a nitrile, an allene, and other components have been shown to be orthogonal to both CuAAC and Sulfur-Fluoride Exchange (SuFEx) reactions, further expanding the bioorthogonal utility of nitriles. springernature.com

Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-cyano-D-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical assembly of peptides in a controlled, stepwise manner. smolecule.com Fmoc-4-cyano-D-phenylalanine is designed as a building block for this process, with the Fmoc (9-fluorenylmethoxycarbonyl) group serving as a temporary protecting group for the α-amino function. chemimpex.comangenechemical.com This protection strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. semanticscholar.org The Fmoc group's base-lability provides an orthogonal deprotection scheme relative to the acid-labile side-chain protecting groups, which are removed at the final cleavage step. semanticscholar.orgnih.gov

The efficiency of the coupling reaction, where the activated carboxylic acid of the incoming amino acid forms a peptide bond with the free amine of the resin-bound chain, is critical for the synthesis of high-purity peptides. For Fmoc-4-cyano-D-phenylalanine, standard coupling reagents such as HBTU or HATU are often employed in solvents like N,N-dimethylformamide (DMF). However, low coupling yields can occur, particularly in sterically hindered sequences. In such cases, switching to more potent activating agents like HATU/HOAt can improve efficiency. Real-time monitoring of the reaction using methods like the Kaiser test can confirm the completion of the coupling step before proceeding to the next cycle.

A significant challenge during the activation and coupling of any amino acid is the risk of racemization—the loss of stereochemical integrity at the α-carbon. Phenylalanine derivatives can be susceptible to epimerization. researchgate.net The racemization of amino acid active esters is often promoted by the presence of a base. nih.gov For residues prone to racemization, the choice of coupling conditions is paramount. The use of carbodiimide (B86325) activation methods or specialized reagents like 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU) has been shown to reduce epimerization. nih.govacs.org COMU has demonstrated high coupling efficiency while minimizing racemization, even in the presence of only one equivalent of a base. acs.org

| Coupling Reagent/System | Activating Agent | Base (Example) | Key Characteristics | Reference |

|---|---|---|---|---|

| HBTU/HOBt | HBTU | DIPEA | Standard, effective but can promote racemization with sensitive residues. | nih.gov |

| HATU/HOAt | HATU | DIPEA / NMM | Higher reactivity than HBTU, recommended for sterically hindered couplings. | |

| DIC/OxymaPure | DIC | Collidine / NMM | Acidic coupling conditions can suppress base-mediated racemization. Considered an optimal cocktail for demanding syntheses. | nih.govacs.org |

| COMU | COMU | DIPEA / TMP | High coupling efficiency with reduced epimerization. Performs well with only 1 equivalent of base. | acs.org |

The choice of solid support (resin) is determined by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a common choice because it allows the peptide to be cleaved under very mild acidic conditions, keeping side-chain protecting groups intact if needed. acs.orguci.edu If a C-terminal amide is required, a Rink Amide resin is typically used. uci.eduuiw.edu

After the peptide sequence is fully assembled, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin while simultaneously removing the permanent side-chain protecting groups. sigmaaldrich.com This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com The cleavage process generates reactive carbocations from the protecting groups and the resin linker, which can irreversibly modify sensitive amino acid residues. To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used. thermofisher.com

Common scavengers include triisopropylsilane (B1312306) (TIS), which is effective at reducing trityl cations, and water to act as a proton source. sigmaaldrich.comthermofisher.com Phenol can be used to protect tyrosine and tryptophan residues. sigmaaldrich.com The specific composition of the cocktail depends on the amino acids present in the peptide sequence. thermofisher.com After cleavage for 1-4 hours, the peptide is typically precipitated from the TFA solution using cold, peroxide-free diethyl ether. thermofisher.com

| Reagent Name | Composition (v/v/w) | Primary Use and Scavengers | Reference | |

|---|---|---|---|---|

| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose cocktail. TIS scavenges carbocations. Suitable for most sequences but may not fully protect Trp, Met, or Cys. | sigmaaldrich.comthermofisher.com | |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT | 82.5:5:5:5:2.5 | Designed for peptides containing multiple sensitive residues like Arg(Mtr/Pmc), Cys, His, and Trp. | sigmaaldrich.com |

| Reagent B | TFA/Phenol/H₂O/TIS | 88:5:5:2 | Recommended for peptides with Arg(Pbf/Pmc), His, and Trp. | thermofisher.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole | 90:5:3:2 | Highly effective but noxious. Recommended for extended cleavage times and complex peptides. | thermofisher.com |

Fmoc-4-cyano-D-phenylalanine is a valuable tool for creating complex peptides with specific functionalities. chemimpex.comchemimpex.com The incorporation of this non-canonical amino acid allows for the synthesis of peptide libraries designed to probe biological systems, such as protein-protein interactions. smolecule.com The cyano group is particularly useful as it is small, relatively non-perturbing, and can serve as a bioorthogonal handle for further chemical modification. smolecule.com For instance, the nitrile can be reduced to a primary amine, introducing a positive charge, or participate in other chemical reactions to conjugate molecules like fluorophores or drugs. smolecule.compeptide.com Its D-configuration can also impart enhanced stability against proteolytic degradation, a desirable property for therapeutic peptide candidates. smolecule.com

Genetic Code Expansion for Site-Specific Protein Incorporation

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as 4-cyanophenylalanine, directly into proteins during translation in living cells. portlandpress.combiorxiv.org The methodology relies on hijacking a specific codon—one that is rarely used or does not code for a canonical amino acid—and assigning it to the new amino acid. portlandpress.com This is achieved by introducing an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host organism. nih.govmdpi.com

The central component of genetic code expansion is an aminoacyl-tRNA synthetase (aaRS) that has been engineered to exclusively recognize and charge a specific ncAA onto its partner tRNA, without cross-reacting with any of the 20 canonical amino acids or endogenous tRNAs. nih.govacs.org

For the incorporation of the L-isomer, 4-cyano-L-phenylalanine (pCNF), researchers successfully evolved a p-cyanophenylalanine-specific synthetase (pCNF-RS) from the tyrosyl-tRNA synthetase (TyrRS) of the archaeon Methanocaldococcus jannaschii. nih.govacs.orgrcsb.org This engineered pCNF-RS functions orthogonally in host systems like E. coli. nih.gov Interestingly, this synthetase was found to be polyspecific, capable of charging its cognate tRNA with a variety of other phenylalanine analogs while still discriminating against the natural amino acids. nih.govacs.org

Incorporating D-amino acids presents a greater challenge due to the inherent chirality of the ribosomal machinery. However, recent work has demonstrated the feasibility of this approach. By engineering the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei, which is known for its remarkable substrate promiscuity, a novel PylRS mutant named DFRS2 was created. frontiersin.org This mutant is capable of charging its partner tRNA (tRNAPyl) with various D-phenylalanine analogs (DFAs) for subsequent ribosomal incorporation in vivo. frontiersin.org This breakthrough provides a direct pathway for the genetic encoding of D-amino acids like 4-cyano-D-phenylalanine, expanding the protein engineering toolbox. frontiersin.org

| Engineered Synthetase | Target Amino Acid | Parent Organism/System | Key Features | Reference |

|---|---|---|---|---|

| pCNF-RS | 4-Cyano-L-phenylalanine | Methanocaldococcus jannaschii TyrRS | Orthogonal in E. coli; polyspecific for other Phe analogs. | nih.govacs.orgrcsb.org |

| DFRS2 | D-Phenylalanine Analogs | Methanosarcina mazei PylRS | Polyspecific PylRS mutant capable of charging tRNAPyl with various D-amino acids for in vivo incorporation. | frontiersin.org |

To direct the incorporation of the ncAA at a specific site in a protein's sequence, a codon must be repurposed. The most commonly used signal for this purpose is the amber stop codon, UAG. portlandpress.comnih.gov In most organisms, the UAG codon signals for the termination of translation through the recruitment of a release factor (e.g., Release Factor 1 in E. coli). biorxiv.orgnih.gov

The technique of amber suppression involves introducing a "suppressor tRNA" that contains a complementary CUA anticodon. nih.govnih.gov This suppressor tRNA is engineered to be a substrate for the orthogonal aaRS but not for any of the host cell's native synthetases. mdpi.com When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of the target protein, the ncAA-charged suppressor tRNA competes with the release factor. biorxiv.org If the suppressor tRNA successfully binds, it delivers the ncAA to the ribosome's A-site, and translation continues, resulting in a full-length protein containing the ncAA at the desired position. portlandpress.comnih.gov This method has been successfully used to incorporate 4-cyano-L-phenylalanine with high fidelity using the pCNF-RS/tRNACUA pair. biorxiv.orgacs.orgresearchgate.net The same principle applies to the incorporation of D-amino acids using the DFRS2/tRNAPylCUA pair. frontiersin.org

Considerations for in vivo and in vitro Protein Synthesis

The ribosomal machinery of living organisms almost exclusively utilizes L-amino acids for protein synthesis. oup.com The incorporation of D-amino acids, such as 4-cyano-D-phenylalanine, into a growing polypeptide chain presents a significant challenge to the natural translational apparatus.

In vitro , the synthesis of peptides containing D-amino acids is readily achievable through chemical methods like solid-phase peptide synthesis (SPPS). chemimpex.comsmolecule.comchemimpex.com Fmoc-4-cyano-D-phenylalanine is a commercially available building block specifically designed for this purpose. smolecule.comchemimpex.comsigmaaldrich.compeptide.com The Fmoc protecting group is crucial for the sequential addition of amino acids in a controlled manner. chemimpex.com The cyano group on the phenyl ring offers a unique chemical handle for further modifications. smolecule.com

However, ribosomal incorporation of D-amino acids in vitro has been met with limited success. The ribosome inherently discriminates against D-aminoacyl-tRNAs, slowing the rate of peptide bond formation. oup.com Despite this, specialized cell-free protein synthesizing systems have been developed that can incorporate D-amino acids to some extent. harvard.edu For instance, the use of modified ribosomes and engineered aminoacyl-tRNA synthetases has shown promise in enhancing the incorporation of D-amino acids like D-phenylalanine. oup.comharvard.edu

In vivo , the direct ribosomal incorporation of D-amino acids is even more challenging due to several biological checkpoints. oup.com Aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids, are highly specific for L-isomers. oup.com While some organisms possess enzymes called racemases that can convert L-amino acids to D-amino acids, these are typically not involved in ribosomal protein synthesis. nih.govresearchgate.net The presence of D-amino acid-containing peptides in nature is often the result of post-translational modification by specific enzymes or non-ribosomal peptide synthesis. nih.govresearchgate.netnih.gov

Recent research has explored engineering the translational machinery to enable the in vivo incorporation of D-amino acids. This includes creating mutant ribosomes and orthogonal tRNA-synthetase pairs that can recognize and incorporate D-amino acids. harvard.edu While progress has been made, the efficient and high-fidelity incorporation of D-amino acids like 4-cyano-D-phenylalanine into proteins within a living cell remains a significant scientific hurdle.

Impact of D-Amino Acid Incorporation on Peptide and Protein Structure

The substitution of a naturally occurring L-amino acid with its D-enantiomer can have profound effects on the secondary and tertiary structure of peptides and proteins. This is due to the altered stereochemistry at the alpha-carbon, which disrupts the regular backbone conformations that define these structural elements.

Influence on Secondary and Tertiary Conformations (e.g., Helical Structures)

The incorporation of a D-amino acid into a polypeptide chain composed of L-amino acids often leads to the destabilization of common secondary structures. oup.com

α-Helices: The right-handed α-helix is a fundamental secondary structure in proteins, stabilized by a specific pattern of hydrogen bonds between backbone atoms. The introduction of a D-amino acid disrupts this pattern due to its inverted stereochemistry, acting as a "helix breaker". nih.govfrontiersin.org This can induce a kink in the helix or lead to its complete unfolding in that region. frontiersin.org Studies on various peptides have shown that D-amino acid substitutions generally diminish α-helical stability. nih.govnih.gov

β-Sheets: The effect on β-sheets is also generally disruptive. nih.gov The pleated sheet structure relies on specific phi (φ) and psi (ψ) backbone dihedral angles that are energetically favorable for L-amino acids. A D-amino acid will have opposite favorable dihedral angles, which can prevent the proper formation of hydrogen bonds between adjacent β-strands. oup.com However, in some cases, the introduction of a D-amino acid can be used to induce specific turns or loops, which can be beneficial in peptide design. nih.gov

The following table summarizes the general impact of D-amino acid incorporation on protein structure based on research findings:

| Structural Level | General Impact of D-Amino Acid Incorporation | Research Findings |

| Secondary Structure | ||

| α-Helix | Generally destabilizing, acts as a helix breaker. nih.govfrontiersin.org | Can induce kinks or lead to local unfolding. frontiersin.org |

| β-Sheet | Generally disruptive to sheet formation. nih.gov | Can be used to engineer specific turns. nih.gov |

| Tertiary Structure | Often leads to significant destabilization and unfolding. nih.govmdpi.com | The effect is context-dependent, varying with the position and nature of the substitution. nih.govpreprints.org |

Stereochemical Constraints and Conformational Dynamics

The stereochemistry of a D-amino acid imposes significant constraints on the conformational freedom of the polypeptide backbone. The Ramachandran plot, which illustrates the allowed dihedral angles (φ and ψ) for amino acid residues, shows that D-amino acids favor regions that are the mirror image of those favored by L-amino acids. oup.com

When a D-amino acid is placed within an L-peptide, it creates a stereochemical "mismatch" that forces the local backbone into an unusual conformation. oup.com This can lead to increased conformational dynamics in some regions of the peptide, as the chain attempts to accommodate the energetically unfavorable stereocenter. Conversely, in other contexts, the D-amino acid can act as a conformational lock, restricting the local dynamics and stabilizing a particular turn or non-standard structure. researchgate.net

Molecular dynamics simulations have been a key tool in understanding these effects. nih.govresearchtrends.net These studies have shown that the presence of a D-amino acid alters the energy landscape of the peptide, making different conformational states more or less accessible. researchtrends.net For example, a D-amino acid might facilitate a cis-peptide bond conformation, which is generally less favorable than the trans conformation for L-amino acids (with the exception of proline). researchtrends.net

The stereochemical constraints introduced by a D-amino acid are a powerful tool in peptide and protein design. By strategically placing D-amino acids, researchers can create peptides with novel and predictable three-dimensional structures that are not accessible with L-amino acids alone. nih.govnih.gov This has important implications for the development of peptidomimetics and other protein-based therapeutics.

Spectroscopic and Biophysical Investigations Utilizing Fmoc 4 Cyano D Phenylalanine

Fluorescence Spectroscopy as a Probe of Local Environments

Fmoc-4-cyano-D-phenylalanine, often referred to as p-cyanophenylalanine (PheCN or FCN) in its deprotected form, has emerged as a valuable fluorescent probe for examining local environments within proteins and peptides. nih.govnih.gov Its fluorescence quantum yield and lifetime are highly sensitive to its surroundings, making it a powerful tool for studying various biological processes. nih.govresearchgate.net

Modulation of Fluorescence by Neighboring Amino Acid Side Chains

The fluorescence of p-cyanophenylalanine can be significantly influenced by adjacent amino acid residues. A systematic study revealed that various side chains can quench its fluorescence to different extents. Tyrosine has the most substantial quenching effect, followed by deprotonated histidine, methionine, and cysteine. nih.gov Other residues like protonated histidine, asparagine, arginine, and protonated lysine (B10760008) also exhibit quenching, though to a lesser degree. nih.gov The protonation state of nearby groups is also critical; for instance, a deprotonated N-terminal amino group is a more effective quencher than its protonated counterpart. nih.gov This sensitivity allows for the rational design of fluorescent probes. For example, placing a p-cyanophenylalanine-histidine or p-cyanophenylalanine-tyrosine pair at specific positions (i and i+4) in a peptide can create a sensitive probe for α-helix formation. nih.gov

The quenching of p-cyanophenylalanine fluorescence by specific side-chains can be exploited to create specific, high-sensitivity fluorescent probes of helix formation. nih.gov This has been demonstrated with alanine-based peptides containing a p-cyanophenylalanine-histidine or a p-cyanophenylalanine-tyrosine pair located at positions i and i+4. nih.gov The p-cyanophenylalanine-histidine pair is particularly effective when the histidine side-chain is deprotonated. nih.gov

Table 1: Amino Acid Side-Chain Quenching Effects on p-Cyanophenylalanine Fluorescence

| Quenching Residue | Relative Quenching Effect |

| Tyrosine (Tyr) | Strongest |

| Histidine (His, deprotonated) | Strong |

| Methionine (Met) | Moderate |

| Cysteine (Cys) | Moderate |

| Histidine (His, protonated) | Weaker |

| Asparagine (Asn) | Weaker |

| Arginine (Arg) | Weaker |

| Lysine (Lys, protonated) | Weaker |

This table is based on findings from a systematic study on the effects of different side-chains on p-cyanophenylalanine fluorescence. nih.gov

Environmental Sensitivity of the Cyano Fluorophore

The cyano group of p-cyanophenylalanine is an excellent reporter of its local environment. nih.govupenn.edu Its fluorescence is particularly sensitive to solvent polarity and hydrogen bonding. nih.govresearchgate.net For instance, the fluorescence quantum yield of p-cyanophenylalanine is significantly higher when its cyano group is involved in a hydrogen bond. nih.gov Dehydration or movement to a more hydrophobic environment leads to a notable decrease in fluorescence intensity. nih.gov This property makes it a useful probe for processes that involve the exclusion of water. nih.gov The fluorescence can also be modulated by the presence of metal ions and can be quenched by tryptophan through Förster resonance energy transfer (FRET). nih.gov

Applications in Protein Folding and Binding Studies

The sensitivity of p-cyanophenylalanine's fluorescence to its environment makes it a valuable tool for studying protein folding and binding events. nih.govnih.gov As a protein folds, p-cyanophenylalanine residues may move from a solvent-exposed to a buried environment, resulting in a detectable change in fluorescence. nih.gov For example, in a study of the small globular protein NTL9, the fluorescence of a p-cyanophenylalanine residue was low in the folded state, which was initially interpreted as the cyano group being sequestered from the solvent. nih.gov However, further investigation using infrared spectroscopy revealed that the cyano group was actually exposed to the solvent, and the low fluorescence was due to quenching by a nearby tyrosine side chain. nih.gov

This probe has also been successfully used to study peptide-protein interactions. In one study, the binding of calmodulin to a peptide containing p-cyanophenylalanine resulted in quenching of the probe's fluorescence, allowing for the determination of the binding affinity. nih.gov These applications highlight the utility of p-cyanophenylalanine in elucidating the molecular details of protein conformational changes and binding events. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) Applications

In addition to its fluorescent properties, the cyano group of p-cyanophenylalanine serves as a sensitive vibrational reporter in infrared (IR) and Raman spectroscopy. mdpi.comexlibrisgroup.com

Nitrile Stretch as a Sensitive Vibrational Reporter

The nitrile (C≡N) stretching vibration of p-cyanophenylalanine appears in a region of the infrared spectrum (around 2220–2250 cm⁻¹) that is relatively free from other protein absorptions. mdpi.comresearchgate.net The frequency of this nitrile stretch is highly sensitive to the local electric field and solvent polarity. nih.govmdpi.com For instance, the nitrile symmetric stretch vibration of Fmoc-p-cyanophenylalanine shifts from 2228.5 cm⁻¹ in a non-polar solvent like tetrahydrofuran (B95107) (THF) to 2237.2 cm⁻¹ in water, a noticeable blue shift. nih.gov This sensitivity allows researchers to probe local protein environments with high precision. acs.org

Table 2: Solvent-Induced Frequency Shift of the Nitrile Stretch in p-Cyanophenylalanine Derivatives

| Compound | Solvent | Nitrile Stretch Frequency (cm⁻¹) |

| Fmoc-pCNPhe | Tetrahydrofuran (THF) | 2228.5 |

| pCNPhe | Water | 2237.2 |

This table illustrates the sensitivity of the nitrile stretching frequency to the local solvent environment. nih.gov

Investigation of Protein-Lipid Interactions and Hydration States

The sensitivity of the nitrile stretch to its environment makes p-cyanophenylalanine a valuable tool for investigating protein-lipid interactions and local hydration states. osti.govacs.org When a peptide containing p-cyanophenylalanine binds to a lipid membrane, changes in the local environment of the cyano group, such as altered hydration and electric fields, can be monitored through shifts in the nitrile stretching frequency. nih.gov

For example, studies have used p-cyanophenylalanine to characterize the interaction of peptides with membrane-water interfaces. nih.gov The frequency of the nitrile stretch can indicate whether the residue is buried within the hydrophobic core of the membrane or located at the more polar interface. upenn.edu Furthermore, the frequency-temperature line slope (FTLS) method, applied to the nitrile vibration, can provide detailed information about the solvation state of the probe, distinguishing between fully solvated, partially solvated, and desolvated (buried) states. osti.gov This level of detail is crucial for understanding the mechanisms of membrane protein function and peptide-lipid interactions. osti.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. The incorporation of Fmoc-4-cyano-D-phenylalanine into peptides and proteins can provide unique advantages for NMR studies.

To enhance NMR sensitivity and simplify complex spectra, isotopic labeling is a commonly employed strategy. sigmaaldrich.com In the context of peptides synthesized using Fmoc chemistry, site-specific labeling of amino acids is crucial. sigmaaldrich.com This involves using Fmoc-protected amino acids that have been enriched with stable isotopes such as ¹³C and ¹⁵N. sigmaaldrich.com

Several isotopic labeling strategies can be utilized in conjunction with Fmoc-4-cyano-D-phenylalanine:

Uniform Labeling: In this approach, the entire peptide or protein is enriched with ¹³C and ¹⁵N. This is often achieved by expressing the protein in a medium containing ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts. sigmaaldrich.com While comprehensive, this method can lead to complex spectra due to extensive ¹³C-¹³C couplings. nih.gov

Selective Labeling: This strategy involves the incorporation of a single or a few types of labeled amino acids into the polypeptide chain. This simplifies the NMR spectra and allows for the focused study of specific regions of the protein. sigmaaldrich.com For instance, incorporating ¹³C-labeled Fmoc-4-cyano-D-phenylalanine would allow researchers to specifically probe the environment around this residue.

Reverse Isotopic Labeling: This technique involves incorporating a natural abundance (unlabeled) amino acid into a uniformly ¹³C-enriched protein. nih.gov This approach leads to narrower ¹H line widths for the unlabeled residue, improving sensitivity and resolution for that specific site. nih.gov This would be particularly useful for studying the interactions of Fmoc-4-cyano-D-phenylalanine with its surrounding labeled residues.

The choice of labeling strategy depends on the specific research question and the size and complexity of the system being studied.

The cyano group of Fmoc-4-cyano-D-phenylalanine serves as a sensitive NMR probe of its local environment. Changes in the chemical shift of the ¹³C and ¹⁵N atoms in the cyano group can provide information about conformational changes, ligand binding, and protein dynamics. acs.org

For example, ¹⁹F NMR studies have been used to monitor conformational changes in enzymes upon substrate binding. acs.org A similar approach could be employed with Fmoc-4-cyano-D-phenylalanine, where the cyano group's unique electronic properties would make it a sensitive reporter of its environment. The nitrile group's vibrational properties can also be used to measure the magnitude of membrane dipole fields. nih.gov

Table 1: Applications of NMR Spectroscopy with Fmoc-4-cyano-D-phenylalanine

| NMR Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H-¹³C HSQC | Correlation between protons and directly attached carbons. | To assign the chemical shifts of the cyano-phenyl ring. |

| ¹H-¹⁵N HSQC | Correlation between amide protons and nitrogens. | To monitor changes in the backbone conformation upon peptide folding or binding. |

| NOESY | Through-space correlations between protons. | To determine inter-residue distances and define the 3D structure of a peptide containing the modified amino acid. |

| Relaxation Experiments | Information on molecular motion and dynamics. | To study the flexibility of the phenylalanine side chain and the overall peptide dynamics. |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins. diva-portal.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. diva-portal.org

The incorporation of Fmoc-4-cyano-D-phenylalanine into a peptide sequence can influence its secondary structure. CD spectroscopy can be used to assess these effects. For instance, the characteristic CD spectra for α-helices (negative bands at ~222 and 208 nm) and β-sheets (a negative band around 218 nm) can reveal the predominant secondary structure adopted by the peptide in different environments. diva-portal.org

Studies on Fmoc-diphenylalanine (Fmoc-FF) have shown that it self-assembles into structures with a β-sheet secondary structure, as indicated by CD and other spectroscopic techniques. mdpi.com The introduction of a cyano group could potentially modulate these self-assembly properties and the resulting secondary structures.

CD spectroscopy is also a powerful tool for monitoring structural transitions in peptides and proteins, such as those induced by changes in temperature, pH, or the binding of a ligand. The change in the CD signal can provide information on the nature and extent of the conformational change.

For peptides containing Fmoc-4-cyano-D-phenylalanine, CD can be used to monitor:

Folding/Unfolding Transitions: By monitoring the CD signal as a function of temperature or denaturant concentration, the stability of the peptide's structure can be determined.

Ligand-Induced Conformational Changes: Changes in the CD spectrum upon the addition of a binding partner can indicate a structural rearrangement in the peptide.

Self-Assembly Processes: The formation of ordered aggregates, such as amyloid fibrils, is often accompanied by a transition to a β-sheet-rich structure, which can be readily followed by CD spectroscopy. researchgate.net

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of Fmoc-4-cyano-D-phenylalanine into peptide sequences is a strategic approach for creating novel bioactive molecules and peptidomimetics. As a key building block in SPPS, it enables the efficient creation of complex peptide sequences. chemimpex.comchemimpex.com Its structure allows for precise modifications that can significantly influence the final properties of the synthesized molecule, making it a valuable asset in pharmaceutical research. chemimpex.com

The unique cyano group on the phenyl ring of Fmoc-4-cyano-D-phenylalanine plays a crucial role in modulating the biological activity of peptides. chemimpex.com The introduction of this group can enhance the potency and selectivity of peptide-based drugs by altering their binding affinity to specific biological targets. chemimpex.com This modification allows for a detailed exploration of structure-activity relationships, which is a fundamental aspect of drug discovery. chemimpex.com By systematically replacing natural amino acids with this derivative, researchers can fine-tune the interactions between a peptide and its receptor, potentially leading to improved therapeutic efficacy. chemimpex.comchemimpex.com Furthermore, the derivative serves as a precursor for synthesizing Fmoc-p-amidino-phenylalanine, which can be used to introduce an arginine mimetic, further expanding the possibilities for modifying receptor interaction and selectivity. glpbio.com

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-natural D-amino acids is a well-established strategy to overcome this limitation. By integrating Fmoc-4-cyano-D-phenylalanine, the resulting peptide analogs exhibit enhanced stability against enzymatic cleavage. chemimpex.com Proteases typically recognize and cleave peptide bonds involving L-amino acids, making the D-configuration of this building block a powerful tool for increasing the in vivo half-life of therapeutic peptides. This improved stability is a critical factor for developing effective peptide pharmaceuticals. chemimpex.com

Development of Novel Therapeutic Agents

Fmoc-4-cyano-D-phenylalanine is instrumental in the development of new therapeutic agents, particularly those targeting specific molecular pathways. chemimpex.comchemimpex.com Its unique structure aids in the design of novel pharmaceuticals intended to interact with specific biological targets, thereby enhancing drug efficacy. chemimpex.com

The ability to create precisely modified peptides using Fmoc-4-cyano-D-phenylalanine allows for the development of agents that can target specific biological pathways and receptors with high precision. chemimpex.com The cyano group provides distinct electronic and steric properties that can be exploited to optimize binding to receptor sites, leading to the creation of highly selective agonists or antagonists. This targeted approach is a cornerstone of modern drug development, aiming to maximize therapeutic effects while minimizing off-target side effects. chemimpex.com

This amino acid derivative is particularly valuable in the fields of oncology and neurology. chemimpex.com In oncology, it is used to synthesize peptide-based drugs designed to interfere with cancer-specific biological pathways. chemimpex.com In neuroscience, the compound is used to create and study neuropeptides, contributing to a deeper understanding of neurological pathways and potential treatments for neurodegenerative diseases. chemimpex.comchemimpex.com Research on the parent D-phenylalanine amino acid has shown its ability to activate carbonic anhydrases, which has been linked to the potentiation of memory formation, highlighting the potential for its derivatives in neurological studies. nih.gov

Bioconjugation and Targeted Delivery Systems

The chemical properties of Fmoc-4-cyano-D-phenylalanine make it suitable for applications in bioconjugation and the development of targeted drug delivery systems. chemimpex.com Bioconjugation involves linking peptides to other molecules, such as carrier proteins, nanoparticles, or imaging agents, to create sophisticated therapeutic or diagnostic tools. chemimpex.com

The presence of the cyano group can facilitate specific chemical reactions for linking peptides to various biomolecules. chemimpex.com This is crucial for developing targeted therapies that can deliver a therapeutic payload directly to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity. chemimpex.com The Fmoc protecting group itself is a key enabler of these selective reactions during the synthesis process. chemimpex.com Furthermore, the cyano group can serve as a vibrational reporter, allowing researchers to probe local protein environments and dynamics, a technique valuable in chemical biology for understanding molecular interactions. nih.govnih.gov This application in probing protein environments has been demonstrated with the L-enantiomer, 4-cyano-L-phenylalanine. nih.govnih.gov

Data Tables

Table 1: Role of Structural Features in Applications

| Structural Feature | Application Area | Research Benefit |

| Fmoc Protecting Group | Solid-Phase Peptide Synthesis, Bioconjugation | Enables sequential and selective addition of amino acids; facilitates specific chemical linking reactions. chemimpex.comnih.gov |

| D-Amino Acid Configuration | Development of Proteolytically Stable Analogs | Confers resistance to enzymatic degradation by proteases, increasing the in vivo half-life of the peptide. chemimpex.com |

| 4-Cyano Group | Enhancement of Biological Activity, Bioconjugation, Spectroscopic Probing | Modifies electronic and steric properties for improved receptor binding and selectivity; provides a chemical handle for conjugation; acts as an IR probe to study molecular environments. chemimpex.comchemimpex.comnih.gov |

Table 2: Research Applications of Fmoc-4-cyano-D-phenylalanine

| Research Field | Specific Application | Scientific Goal |

| Medicinal Chemistry | Synthesis of Bioactive Peptides | To create novel peptide analogs with enhanced therapeutic properties. chemimpex.comchemimpex.com |

| Pharmacology | Drug Development | To design drugs that target specific biological pathways with high efficacy and selectivity. chemimpex.com |

| Oncology | Development of Anti-Cancer Agents | To synthesize peptide-based drugs for cancer therapy. chemimpex.com |

| Neurology | Study of Neuropeptides | To understand neurological pathways and develop treatments for neurological disorders. chemimpex.comchemimpex.comnih.gov |

| Chemical Biology | Bioconjugation & Targeted Delivery | To create targeted therapies and diagnostic tools by linking peptides to other biomolecules. chemimpex.comchemimpex.com |

Site-Specific Labeling of Biomolecules

The 4-cyanophenylalanine (pCNPhe) moiety, which is incorporated into peptides using its Fmoc-protected precursor, serves as a powerful and minimally disruptive spectroscopic probe for studying the structure, dynamics, and interactions of biomolecules. nih.govnih.govnih.gov Its nitrile group (C≡N) possesses unique vibrational and fluorescent properties that are sensitive to the local environment. nih.govnih.gov This allows researchers to introduce a site-specific label into a peptide or protein sequence to report on molecular-level changes. nih.govnih.gov

The pCNPhe probe can be incorporated into peptides via standard solid-phase peptide synthesis (SPPS) or genetically encoded into proteins. nih.govglpbio.com Its fluorescence quantum yield and lifetime are sensitive to factors like solvent exposure, making it an effective tool for monitoring processes such as protein folding, binding events, and membrane interactions. nih.gov For instance, a decrease in fluorescence intensity can indicate the exclusion of water as a peptide binds to a target or inserts into a membrane. nih.gov

Furthermore, the nitrile group's stretching vibration occurs in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules, making it an excellent IR probe. nih.govacs.org The precise frequency of this vibration is sensitive to the local electric field, hydrogen bonding, and hydration status, providing detailed information about the probe's immediate surroundings within a protein structure. nih.govacs.org This has been used to map changes at protein-protein binding interfaces with high precision. acs.org

| Property | Description | Application Example |

| Fluorescence | Quantum yield and lifetime are sensitive to the local environment (e.g., polarity, hydration). nih.gov | Monitoring peptide-membrane binding and protein folding by detecting changes in water exposure. nih.gov |

| Infrared (IR) Spectroscopy | The nitrile (C≡N) symmetric stretch provides a distinct signal (~2240 cm⁻¹) in a clear spectral region. nih.govacs.org | Probing local electric fields and hydrogen bonding environments at specific sites within a protein. nih.govacs.org |

| pH Sensing | Fluorescence can be quenched by a nearby deprotonated N-terminal amino group, allowing it to function as a pH sensor. nih.gov | Determining the N-terminal pKa of peptides and monitoring pH-dependent biological processes. nih.gov |

| FRET Donor | Can act as a Förster Resonance Energy Transfer (FRET) donor when paired with a suitable acceptor like tryptophan. nih.gov | Measuring intramolecular distances and conformational changes in proteins and peptides. nih.govuea.ac.uk |

Development of Drug Delivery Platforms and Biosensors

The unique properties of Fmoc-amino acid derivatives, including Fmoc-4-cyano-D-phenylalanine, contribute to their application in creating advanced drug delivery systems and biosensors. chemimpex.com The ability of the 4-cyanophenylalanine group to act as an environmental sensor is particularly valuable for the development of biosensors. nih.gov

As a pH sensor, a peptide containing 4-cyanophenylalanine near its N-terminus can report on the protonation state of the terminal amino group. nih.gov This functionality can be harnessed to create biosensors that detect pH changes associated with specific biological events or cellular compartments. nih.gov

In drug delivery, the principles of self-assembly associated with Fmoc-dipeptides are highly relevant. While research often highlights Fmoc-diphenylalanine (Fmoc-FF), the underlying mechanism provides a blueprint for how other Fmoc-amino acid derivatives can be used. semanticscholar.orgresearchgate.net These molecules can self-assemble under physiological conditions into nanostructured hydrogels. semanticscholar.org These biocompatible gels can encapsulate therapeutic agents, such as anticancer drugs, and release them in a controlled manner. semanticscholar.orgresearchgate.net The release can be sustained over time or triggered by external stimuli, offering a platform for smart drug delivery. semanticscholar.org For instance, Fmoc-FF has been used to create injectable, self-healing hydrogels for the delivery of drugs like indomethacin. researchgate.net

| Platform Type | Key Feature | Example Application |

| Hydrogel Drug Carrier | Self-assembly of Fmoc-dipeptides into a fibrous nanoscale network that entraps drug molecules. semanticscholar.orgresearchgate.net | Encapsulation and controlled release of anticancer drugs like doxorubicin (B1662922) and photosensitizers like Chlorin e6. semanticscholar.org |

| pH Biosensor | The pH-dependent fluorescence of an incorporated 4-cyanophenylalanine residue. nih.gov | Monitoring pH-dependent processes or determining pKa values of peptides. nih.gov |

| Stimuli-Responsive System | Combination with other materials (e.g., gold nanorods) to create platforms that release drugs in response to external triggers like near-infrared light. semanticscholar.org | On-demand, pulsatile release of doxorubicin from microspheres activated by laser exposure. semanticscholar.org |

Exploration in Material Science and Bio-inspired Materials

In the field of material science, Fmoc-4-cyano-D-phenylalanine and related compounds are explored for their ability to form novel, bio-inspired materials. chemimpex.com The primary driver for this application is the process of molecular self-assembly, where molecules spontaneously organize into ordered structures. semanticscholar.orgresearchgate.net

The combination of the hydrophobic aromatic Fmoc group and the amino acid creates an amphiphilic structure that can form hydrogels with fibrous nanostructures. semanticscholar.orgresearchgate.net These materials are of great interest because they are formed in aqueous environments under mild conditions, making them biocompatible and suitable for biomedical applications. semanticscholar.org The resulting hydrogels exhibit properties that can be tuned by modifying the amino acid sequence, offering a high degree of control over the final material's characteristics, such as rigidity and stability. semanticscholar.orgresearchgate.net

These bio-inspired materials have potential uses in tissue engineering, 3D cell culture, and as matrices for controlled release systems. chemimpex.comsemanticscholar.org The self-assembly process is governed by a combination of hydrophobic interactions from the Fmoc group and hydrogen bonding between the peptide backbones, mimicking the formation of structures like beta-sheets found in natural proteins. researchgate.netresearchgate.net The inclusion of a D-amino acid like Fmoc-4-cyano-D-phenylalanine can enhance the material's resistance to enzymatic degradation, which is a desirable trait for in-vivo applications. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Methodologies

The development of novel therapeutics, particularly peptide-based drugs, relies heavily on the ability to synthesize and screen vast libraries of compounds for desired biological activity. chemimpex.comnih.gov The integration of Fmoc-4-cyano-D-phenylalanine into advanced high-throughput screening (HTS) platforms represents a significant step forward in this endeavor. acs.org

The creation of peptide libraries incorporating this unnatural amino acid (UAA) allows for the exploration of chemical space not accessible with the 20 proteinogenic amino acids. frontiersin.org HTS methodologies, which can analyze tens of thousands of compounds rapidly, are essential for identifying lead candidates from such large libraries. acs.org The presence of the cyano group on the phenylalanine ring is particularly advantageous for HTS. This group can act as a unique chemical tag, enabling the development of highly specific and sensitive screening assays. For instance, functional group assays that provide a fast, optical readout can be designed to selectively react with the nitrile, reducing false positives and analytical noise from other cellular components. acs.org This chemoselectivity is critical in complex screening environments, such as whole-cell or lysate-based assays. acs.orgfrontiersin.org By combining UAA libraries containing Fmoc-4-cyano-D-phenylalanine with sophisticated screening formats, researchers can efficiently identify peptides with novel functions, such as enhanced binding affinity or improved stability. frontiersin.org

Computational Modeling and Simulation for Predictive Design

Computational modeling and simulation are becoming indispensable tools for predicting the structural and functional consequences of incorporating unnatural amino acids into peptides and proteins. For Fmoc-4-cyano-D-phenylalanine, molecular dynamics (MD) simulations offer a powerful approach to understand how this modification impacts peptide behavior in biological environments. nih.gov